3-(dimethylcarbamoyl)prop-2-enoic Acid

Description

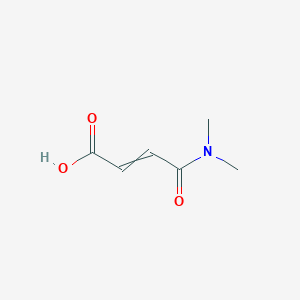

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVCKXVPDINNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329195 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-94-5 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Dimethylcarbamoyl Prop 2 Enoic Acid and Analogs

Historical and Current Synthetic Routes to Alpha, Beta-Unsaturated Carboxylic Acids

The creation of carbon-carbon double bonds in alpha, beta-unsaturated carboxylic acids is a cornerstone of organic synthesis. Two of the most prominent and historically significant methods are the Knoevenagel condensation and the Wittig olefination.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely employed method for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine. wikipedia.org The active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups, which increase the acidity of the methylene protons. wikipedia.org

The mechanism proceeds through a series of steps:

Enolate Formation: The basic catalyst removes a proton from the active methylene compound, creating a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.

Dehydration: The intermediate alcohol readily undergoes dehydration to form the final α,β-unsaturated product.

Commonly used active methylene compounds include diethyl malonate, ethyl acetoacetate, and malonic acid. wikipedia.org For the synthesis of α,β-unsaturated carboxylic acids, malonic acid is often the reagent of choice in a variation known as the Doebner modification. organic-chemistry.org This modification is typically carried out in pyridine, which acts as both the solvent and the base. organic-chemistry.org The reaction is often followed by decarboxylation to yield the desired product. organic-chemistry.org

| Catalyst/Base | Active Methylene Compound | Carbonyl Compound | Product Type |

| Weak Amine (e.g., Piperidine) | Diethyl Malonate | Aldehyde/Ketone | α,β-Unsaturated Ester |

| Pyridine | Malonic Acid | Aldehyde | α,β-Unsaturated Carboxylic Acid |

| Weak Amine | Cyanoacetic Acid | Aldehyde/Ketone | α,β-Unsaturated Nitrile |

Wittig Olefination Strategies

The Wittig reaction, developed by Georg Wittig, is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. wikipedia.org The key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl oxygen atom. pressbooks.publibretexts.org

The general mechanism involves the following steps:

Ylide Formation: A phosphonium salt, typically prepared from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the phosphorus ylide. libretexts.org

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.org

Alkene Formation: The oxaphosphetane intermediate decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the substituents on the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org

| Ylide Type | Substituent on Ylide | Typical Product Stereochemistry |

| Stabilized | Ester, Ketone | (E)-alkene |

| Non-stabilized | Alkyl | (Z)-alkene |

| Semi-stabilized | Aryl | Mixture of (E)- and (Z)-alkenes |

Targeted Synthesis of the Carbamoyl-Substituted Propenoic Acid Framework

The synthesis of 3-(dimethylcarbamoyl)prop-2-enoic acid can be approached through methods that specifically introduce the dimethylcarbamoyl moiety and control the stereochemistry of the double bond.

Formation of the Dimethylcarbamoyl Moiety

A primary and direct method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with dimethylamine (B145610). This reaction proceeds readily to open the anhydride ring and form N,N-dimethylmaleamic acid, which is the (Z)-isomer of the target compound.

Alternatively, the dimethylcarbamoyl group can be introduced using dimethylcarbamoyl chloride. This reagent can react with a suitable nucleophile to form the desired amide.

Stereoselective Synthesis of (E)- and (Z)-Isomers

The reaction between maleic anhydride and dimethylamine inherently produces the (Z)-isomer, N,N-dimethylmaleamic acid, due to the cis-geometry of the starting anhydride.

The (E)-isomer, N,N-dimethylfumaramic acid, can be obtained through the isomerization of the (Z)-isomer. This isomerization can often be achieved by heating the N,N-dimethylmaleamic acid. This process allows for the selective synthesis of either the (E)- or (Z)-isomer from a common starting material.

Industrial and Scalable Synthesis Considerations

For the industrial production of this compound and its analogs, several factors must be considered to ensure an efficient, cost-effective, and safe process.

The synthesis of N,N-dialkylamides on an industrial scale often involves the reaction of a carboxylic acid with a dialkylamine. google.com In the context of this compound, the use of maleic anhydride as a starting material is advantageous due to its ready availability and reactivity. The reaction with dimethylamine is typically straightforward.

Key considerations for large-scale synthesis include:

Raw Material Cost and Availability: Maleic anhydride and dimethylamine are commodity chemicals, making this route economically viable.

Reaction Conditions: The reaction is often carried out in a suitable solvent to manage the reaction temperature and facilitate product handling. The choice of solvent can impact reaction rates, yields, and the ease of product isolation.

Product Isolation and Purification: Methods such as crystallization or distillation are employed to obtain the product in high purity. The physical properties of the (E)- and (Z)-isomers, such as solubility, will influence the choice of purification method.

Waste Management: The process should be designed to minimize waste generation. The use of catalytic methods and the recycling of solvents are important aspects of green chemistry that are considered in industrial processes.

Safety: The handling of reagents such as dimethylamine and the management of reaction exotherms are critical safety considerations.

Chemical Reactivity and Transformation Studies of 3 Dimethylcarbamoyl Prop 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions Across the Alkene

The carbon-carbon double bond in 3-(dimethylcarbamoyl)prop-2-enoic acid is susceptible to both electrophilic and nucleophilic addition reactions. The presence of two electron-withdrawing groups, the carboxylic acid and the dimethylcarbamoyl group, deactivates the double bond towards electrophilic attack and activates it for nucleophilic addition.

Electrophilic Addition: While deactivated, the alkene can still undergo electrophilic addition reactions, typically with strong electrophiles. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom that is further from the electron-withdrawing groups.

Nucleophilic Addition (Michael Addition): The electron-deficient nature of the double bond makes it an excellent Michael acceptor. Nucleophiles will preferentially attack the β-carbon (the carbon atom further from the carboxylic acid group), leading to 1,4-addition products.

| Reaction Type | Reagent | Expected Product | Mechanism |

|---|---|---|---|

| Electrophilic Addition | HBr | 3-Bromo-3-(dimethylcarbamoyl)propanoic acid | Formation of a carbocation intermediate, followed by nucleophilic attack of the bromide ion. |

| Nucleophilic Addition (Michael Addition) | R₂NH (e.g., Dimethylamine) | 3-(Dimethylamino)-3-(dimethylcarbamoyl)propanoic acid | Nucleophilic attack of the amine on the β-carbon of the alkene. |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound can undergo a variety of reactions typical for this functional group. msu.eduopenstax.org These include esterification, conversion to acyl chlorides, and reduction.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The Fischer esterification is a common method for this transformation. openstax.org

Formation of Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride. openstax.org This intermediate can then be used to synthesize other carboxylic acid derivatives, such as amides and anhydrides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). openstax.org

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Esterification | Ethanol (B145695), H₂SO₄ | Ethyl 3-(dimethylcarbamoyl)prop-2-enoate |

| Acyl Chloride Formation | SOCl₂ | 3-(Dimethylcarbamoyl)prop-2-enoyl chloride |

| Reduction | LiAlH₄, then H₂O | 4-(Dimethylamino)-4-oxobut-2-en-1-ol |

Transformations at the Dimethylcarbamoyl Group

The dimethylcarbamoyl group, being a tertiary amide, is relatively stable. However, it can undergo transformations under certain conditions.

Hydrolysis: Under strong acidic or basic conditions and with heating, the amide bond can be hydrolyzed to yield 3-carboxyprop-2-enoic acid (maleic acid or fumaric acid, depending on the geometry) and dimethylamine (B145610).

Reduction: The amide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride. This would result in the formation of N,N-dimethyl-4-aminobut-2-en-1-ol, assuming the carboxylic acid is also reduced.

Dimerization and Polymerization Behavior

The presence of the α,β-unsaturated carbonyl system suggests that this compound could undergo dimerization and polymerization reactions. Similar to acrylic acid, it can potentially polymerize via free-radical or anionic mechanisms to form a polyacrylate-like polymer with dimethylcarbamoyl side chains. atamanchemicals.com Dimerization could occur through a Diels-Alder-type reaction, although this is less common for such electron-poor alkenes.

Rearrangement Reactions and Isomerization Processes

Isomerization: Due to the presence of the carbon-carbon double bond, this compound can exist as E and Z isomers. Interconversion between these isomers can be facilitated by heat, light, or catalysts.

Rearrangement Reactions: While no specific rearrangement reactions for this compound are widely documented, related α,β-unsaturated carbonyl compounds can undergo various rearrangements. For instance, under certain conditions, skeletal rearrangements or migrations of the functional groups could be envisaged, although these are likely to be complex and require specific catalysts or reaction conditions. wiley-vch.de

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of 3-(dimethylcarbamoyl)prop-2-enoic acid would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The vinyl protons of the prop-2-enoic acid backbone would likely appear as doublets in the olefinic region of the spectrum. The chemical shifts of these protons are influenced by their position relative to the carboxylic acid and the dimethylcarbamoyl groups. The six protons of the two methyl groups attached to the nitrogen atom would be expected to produce a singlet, or potentially two singlets if rotation around the amide bond is restricted. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Vinyl Proton (α to COOH) | 6.0 - 6.5 | Doublet | 1H |

| Vinyl Proton (β to COOH) | 7.0 - 7.5 | Doublet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbons of the carboxylic acid and the amide, the two vinyl carbons, and the methyl carbons. The chemical shifts of the carbonyl carbons are characteristically found in the downfield region of the spectrum. The olefinic carbons would resonate in the mid-range of the spectrum, while the methyl carbons would appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 |

| Amide Carbonyl (-C ON(CH₃)₂) | 160 - 170 |

| Vinyl Carbon (α to COOH) | 125 - 135 |

| Vinyl Carbon (β to COOH) | 135 - 145 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. Strong, sharp peaks would be expected for the C=O stretching vibrations of both the carboxylic acid and the amide functionalities, typically appearing in the range of 1650-1750 cm⁻¹. The C=C stretching of the alkene group would likely be observed around 1620-1680 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Amide | C=O Stretch | 1630 - 1680 |

| Alkene | C=C Stretch | 1620 - 1680 |

| Alkene | =C-H Bend | 900 - 1000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=C double bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum. The symmetric stretching vibrations of the molecule would also be more prominent in Raman spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as CO₂, H₂O, and dimethylamine (B145610), providing further evidence for the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 157.06 | Molecular Ion |

| [M - H₂O]⁺ | 139.05 | Loss of Water |

| [M - COOH]⁺ | 112.07 | Loss of Carboxyl Radical |

Electronic Absorption Spectroscopy (UV/VIS)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides insights into the electronic transitions within the compound. For this compound, the presence of a conjugated system, encompassing the carboxylic acid and the dimethylcarbamoyl groups linked by a carbon-carbon double bond, is expected to give rise to distinct absorption bands.

The key electronic transitions in this molecule would be the π → π* and n → π* transitions. The π → π* transition, typically of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The solvent environment can influence the position and intensity of these absorption bands.

While specific experimental data for this compound is not available in the reviewed literature, theoretical calculations and data from structurally similar compounds can provide an estimation of its absorption properties.

Table 1: Predicted UV/VIS Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~200-230 | High |

| n → π | ~270-300 | Low |

Note: These are estimated values based on general principles of UV/VIS spectroscopy for α,β-unsaturated carbonyl compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A crystallographic study of this compound would reveal critical information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The molecule possesses several key structural features that would be of interest. The planarity of the prop-2-enoic acid backbone, influenced by the sp² hybridization of the carbon atoms, would be a central aspect. The orientation of the dimethylcarbamoyl group relative to this plane would also be determined.

A significant feature in the crystal structure would likely be the formation of hydrogen bonds involving the carboxylic acid group. These can lead to the formation of dimers or extended chain structures, which profoundly influence the crystal packing and physical properties of the compound. The amide group could also participate in hydrogen bonding, though to a lesser extent.

Although a specific crystal structure for this compound has not been reported in the searched literature, the expected crystallographic parameters can be summarized based on analyses of similar small organic molecules.

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths (Å) | C=O (carboxyl): ~1.21, C-O (carboxyl): ~1.31, C=C: ~1.34, C-N: ~1.33, C=O (amide): ~1.24 |

| Key Bond Angles (°) | O-C=O: ~123, C=C-C: ~120 |

| Hydrogen Bonding | Strong O-H···O hydrogen bonds forming dimers or chains are highly probable. |

Note: The values presented are typical for similar functional groups and molecular architectures and serve as a predictive guide in the absence of direct experimental data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) has become a powerful and widely used tool for the study of organic molecules due to its favorable balance of accuracy and computational cost. For 3-(dimethylcarbamoyl)prop-2-enoic acid, DFT calculations would be employed to determine its ground-state molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These electronic properties are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack. Studies on related molecules like acrylamide and its derivatives have successfully used DFT to investigate their electronic structures and reactivity. nih.govresearchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule like this compound, which contains carbon, hydrogen, oxygen, and nitrogen atoms, Pople-style basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed. researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding. Geometry optimization is a crucial step in these calculations, where the energy of the molecule is minimized with respect to the positions of its atoms to find a stable conformation. This process involves iterative calculations until a stationary point on the potential energy surface is located.

Table 1: Representative Calculated Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | 1.34 Å |

| C-C | 1.48 Å | |

| C=O (acid) | 1.21 Å | |

| C-O | 1.35 Å | |

| C=O (amide) | 1.23 Å | |

| C-N | 1.36 Å | |

| Bond Angle | C=C-C | 121.5° |

| C-C=O (acid) | 124.0° | |

| C-C-O | 112.5° | |

| C-N-C (methyl) | 118.0° | |

| Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that would be expected from a DFT calculation. |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. acs.orgnih.gov These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and C=C stretching. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, thereby improving the agreement with experimental spectra. nih.gov Such analyses have been successfully applied to various carboxylic acids and amides. researchgate.net

Table 2: Hypothetical Calculated and Scaled Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H stretch (acid) | 3750 | 3580 |

| C=O stretch (acid) | 1780 | 1720 |

| C=O stretch (amide) | 1710 | 1650 |

| C=C stretch | 1660 | 1610 |

| C-N stretch | 1380 | 1330 |

| Note: The data in this table is hypothetical and for illustrative purposes only. A scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. |

Conformational Analysis and Energy Landscape Mapping

The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds (e.g., the C-C single bond and the C-N amide bond) and calculating the energy at each step to generate a potential energy surface map. From this map, the low-energy conformers (local minima) and the transition states connecting them (saddle points) can be identified. Studies on N,N-dimethyl amides have shown that the rotation around the C-N bond has a significant energy barrier due to its partial double bond character. acs.orgcdnsciencepub.comnih.govcdnsciencepub.comresearchgate.net Understanding the conformational preferences of this compound is important as different conformers may exhibit different chemical and physical properties.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical methods could be used to study various potential reactions, such as addition reactions to the C=C double bond or nucleophilic substitution at the carbonyl carbons. By mapping the reaction pathway, the structures of reactants, intermediates, transition states, and products can be determined. Transition state theory can then be used to calculate the activation energy of the reaction, providing insights into the reaction kinetics. For instance, studies on the reaction of acrylamide with thiols have utilized computational methods to explore the reaction pathways and determine the energetics of the process. researchgate.netresearchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The functional groups present in this compound, namely the carboxylic acid and the dimethylamide, are capable of forming strong intermolecular hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of cyclic dimers, a common structural motif in carboxylic acids. The amide group can also participate in hydrogen bonding. These intermolecular interactions can lead to the formation of larger supramolecular assemblies, such as chains or sheets, which will influence the solid-state structure and properties of the compound. Computational methods can be used to predict and analyze these non-covalent interactions. aip.org By calculating the interaction energies of different molecular arrangements, the most stable supramolecular structures can be predicted. rsc.orgmdpi.comchemrxiv.orgmdpi.com

Derivatives and Analogs of 3 Dimethylcarbamoyl Prop 2 Enoic Acid

Synthesis and Characterization of Esters and Amides

The derivatization of the carboxylic acid group of 3-(dimethylcarbamoyl)prop-2-enoic acid into esters and amides is a fundamental approach to modifying its chemical properties. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed to produce a variety of alkyl and aryl esters. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The characterization of these ester derivatives typically involves spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence of the new ester group, with characteristic shifts in the 1H and 13C spectra. Infrared (IR) spectroscopy would show a distinct C=O stretching frequency for the ester carbonyl, distinguishing it from the carboxylic acid precursor.

Amide synthesis is generally achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of the activated acyl chloride with a primary or secondary amine leads to the formation of the corresponding amide. This method allows for the introduction of a wide array of substituents on the new amide nitrogen. Spectroscopic analysis remains crucial for the characterization of these newly formed amides.

Modification of the Alkene Moiety: Saturated and Alkynyl Analogs

Modification of the C=C double bond in this compound opens up another avenue for creating structural analogs with different electronic and conformational properties.

Saturated Analogs: The reduction of the alkene moiety to a single bond results in the formation of 3-(dimethylcarbamoyl)propanoic acid. This can be readily achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The disappearance of the vinyl proton signals in the 1H NMR spectrum and the upfield shift of the adjacent carbon signals in the 13C NMR spectrum would confirm the successful saturation of the double bond.

Alkynyl Analogs: The synthesis of the corresponding alkynyl analog, 3-(dimethylcarbamoyl)prop-2-ynoic acid, presents a greater synthetic challenge. While direct conversion from the enoic acid is not straightforward, multi-step synthetic routes starting from simpler precursors can be envisioned. The presence of the triple bond in this analog significantly alters the geometry of the molecule to a linear arrangement and introduces a region of high electron density, which can be exploited in further chemical transformations. PubChem, a public chemical database, lists the existence of 4-(dimethylamino)-4-oxobut-2-ynoic acid, confirming the viability of such a structure.

Substitution Pattern Variations on the Carbamoyl (B1232498) Group

Varying the substitution pattern on the carbamoyl nitrogen atom provides a straightforward method for tuning the steric and electronic properties of the molecule. Instead of two methyl groups, a wide range of alkyl, aryl, or heterocyclic groups can be introduced. The synthesis of these analogs would typically start from maleic anhydride (B1165640), which upon reaction with a diverse set of primary or secondary amines, would yield the corresponding N-substituted maleamic acids. For example, reaction with cyclohexylamine (B46788) would produce 3-(cyclohexylcarbamoyl)prop-2-enoic acid. This approach allows for the systematic exploration of the structure-activity relationships of this class of compounds.

Below is a table summarizing some potential variations on the carbamoyl group:

| R1 | R2 | Compound Name |

| Methyl | Methyl | This compound |

| Ethyl | Ethyl | 3-(Diethylcarbamoyl)prop-2-enoic acid |

| H | Phenyl | 3-(Phenylcarbamoyl)prop-2-enoic acid |

| Methyl | Phenyl | 3-(Methyl(phenyl)carbamoyl)prop-2-enoic acid |

| --- | Cyclohexyl | 3-(Cyclohexylcarbamoyl)prop-2-enoic acid |

Incorporation into Complex Molecular Architectures

The reactive nature of the α,β-unsaturated system and the presence of a carboxylic acid handle make this compound a valuable building block for the synthesis of more complex molecular architectures.

Polymer Synthesis: The alkene functionality can participate in polymerization reactions. For instance, it can act as a monomer in free-radical or controlled radical polymerization techniques to produce polymers with pendant dimethylcarbamoyl and carboxylic acid groups. These functional groups along the polymer backbone can then be used for further modifications or to impart specific properties to the material, such as hydrophilicity or the ability to engage in hydrogen bonding.

Michael Additions: The electron-deficient double bond is susceptible to Michael addition reactions. A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-position of the double bond, leading to the formation of more complex adducts. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and allows for the introduction of diverse functional groups.

Macrocyclization: The carboxylic acid can be used as a handle to incorporate this molecule into macrocyclic structures. For example, through amide bond formation with a diamine or esterification with a diol, the this compound moiety can be integrated into a larger ring system. Such macrocycles are of interest in supramolecular chemistry and for the development of compounds with specific binding properties.

Analytical Methodologies for Detection, Purity, and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture. For 3-(dimethylcarbamoyl)prop-2-enoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each with specific considerations for method development.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. creative-proteomics.comhplc.eu Reversed-phase HPLC is the most common mode used for such analyses. chromatographyonline.comijarsct.co.in

The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detector settings.

Stationary Phase (Column): A C18 (octadecylsilyl) column is a conventional choice for reversed-phase chromatography. However, due to the polar nature of this compound, standard C18 columns might provide insufficient retention. youtube.comsielc.com In such cases, polar-endcapped C18 columns or mixed-mode columns that incorporate an anion-exchange mechanism can enhance retention of polar acidic compounds. youtube.comfishersci.com

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol (B129727). chromatographyonline.com To achieve adequate retention and good peak shape for a carboxylic acid, it is crucial to control the pH of the mobile phase. chromatographyonline.combiotage.com Adding an acidifier like formic acid or trifluoroacetic acid to the mobile phase suppresses the ionization of the carboxylic acid group (COOH). biotage.comchromatographyonline.com This makes the molecule less polar, thereby increasing its retention on the nonpolar stationary phase. chromatographyonline.combiotage.com The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), with gradient elution being particularly useful for separating mixtures with components of varying polarities. chromatographyonline.com

Detection: Given the presence of an α,β-unsaturated carbonyl system, this compound can be readily detected using a UV-Vis detector. The specific wavelength for detection should be set at the compound's wavelength of maximum absorbance (λmax) to ensure high sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | Standard for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Acid suppresses analyte ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to control elution strength. |

| Elution Mode | Gradient (e.g., 5% to 95% B over 15 minutes) | Allows for the separation of compounds with a wide range of polarities and ensures elution of the target analyte with good peak shape. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30-35 °C | Improves peak shape and reproducibility. chromatographyonline.com |

| Detection Wavelength | Determined by UV scan (e.g., ~220 nm) | Maximizes sensitivity by monitoring at the wavelength of maximum absorbance (λmax). chromatographyonline.com |

| Injection Volume | 5-20 µL | Dependent on sample concentration and method sensitivity. |

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. measurlabs.comrbmb.net Direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity, low volatility, and tendency to thermally decompose or adsorb onto the column. libretexts.orgcolostate.edu To overcome these issues, derivatization is necessary. libretexts.orgweber.hu

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. libretexts.org The three main types of derivatization for GC analysis are alkylation, acylation, and silylation. libretexts.orgresearchgate.net For carboxylic acids, alkylation to form esters is the most common approach. libretexts.orgweber.hu

Derivatization Process: The carboxylic acid group is converted into a less polar, more volatile ester. This can be achieved using various alkylating agents. For example, reacting the acid with an alcohol in the presence of an acid catalyst (e.g., BF3 in methanol) or using reagents like diazomethane can produce the corresponding methyl ester. weber.huresearchgate.net Silylation reagents, which replace the acidic hydrogen with a trimethylsilyl (TMS) group, are also widely used. rbmb.netnih.gov

GC Analysis: Once derivatized, the compound can be analyzed using a standard GC system equipped with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. measurlabs.comnih.gov The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Type | Reagent Example | Resulting Derivative | Key Features |

|---|---|---|---|

| Alkylation (Esterification) | BF3 in Methanol | Methyl Ester | Creates stable and volatile derivatives suitable for GC analysis. researchgate.net |

| Alkylation (Esterification) | Diazomethane | Methyl Ester | Reaction is rapid and quantitative but the reagent is toxic and explosive. weber.hu |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | A common and effective method for creating volatile derivatives of acids. researchgate.netnih.gov |

| Acylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester | Introduces a halogenated group, enhancing sensitivity for Electron Capture Detection (ECD). libretexts.orgresearchgate.net |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of a conjugated system (an α,β-unsaturated carbonyl group) in this compound makes it a suitable candidate for this technique. researchgate.net

This conjugated system gives rise to a strong π→π* electronic transition, resulting in a characteristic absorption band in the UV region. researchgate.net The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). youtube.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Mass Spectrometry in Analytical Quantification and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is an exceptionally powerful tool for both quantification and structural characterization. creative-proteomics.comresearchgate.net It offers superior sensitivity and specificity compared to UV detection. researchgate.netmdpi.com

For the analysis of this compound, electrospray ionization (ESI) is a common ionization technique. Due to the acidic nature of the molecule, ESI is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is generated and detected. researchgate.net

Quantitative Analysis: For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is employed in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). mdpi.comnih.gov In this approach, the precursor ion ([M-H]⁻) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This high degree of specificity minimizes interference from matrix components, making it ideal for analyzing complex samples. nih.gov

Impurity Profiling: LC-MS is also invaluable for identifying and characterizing impurities. The high-resolution mass measurement provided by modern mass spectrometers allows for the determination of the elemental composition of unknown impurities. By analyzing the fragmentation patterns (MS/MS spectra), the structure of these impurities can often be elucidated, which is critical for understanding reaction byproducts and degradation pathways.

Validation Protocols for Analytical Methods in Chemical Research

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ich.orgepa.gov This ensures that the method provides reliable, reproducible, and accurate data. wjarr.comresearchgate.net The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. gmp-compliance.orgfda.govloesungsfabrik.de Key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. ijarsct.co.inwjarr.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.comslideshare.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. slideshare.netdemarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value. wjarr.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed at three levels: repeatability (short-term, same conditions), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). ijarsct.co.innih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijarsct.co.inwjarr.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarsct.co.inwjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.comslideshare.net

Table 3: Summary of ICH Q2(R1) Validation Parameters

| Parameter | Purpose |

|---|---|

| Specificity | To ensure the signal measured is from the target analyte only. wjarr.comloesungsfabrik.de |

| Linearity | To confirm a proportional relationship between concentration and instrument response. nih.gov |

| Range | To define the concentration interval where the method is accurate, precise, and linear. slideshare.net |

| Accuracy | To determine how close the measured value is to the actual value. nih.gov |

| Precision | To assess the random error and reproducibility of the method. ijarsct.co.in |

| Limit of Detection (LOD) | To establish the lowest concentration at which the analyte can be detected. wjarr.com |

| Limit of Quantification (LOQ) | To establish the lowest concentration that can be measured with acceptable accuracy and precision. wjarr.com |

| Robustness | To evaluate the method's reliability under varied operational conditions. |

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Efficiency

The development of efficient and sustainable synthetic routes to 3-(dimethylcarbamoyl)prop-2-enoic acid is a key area of ongoing research. Traditional methods for the synthesis of α,β-unsaturated amides often involve multi-step procedures that may lack atom economy and employ harsh reaction conditions. Current research is focused on overcoming these limitations through the development of novel catalytic systems and green chemistry approaches.

One promising strategy involves the direct aminocarbonylation of propiolic acid or its esters with dimethylamine (B145610), catalyzed by transition metal complexes. This approach offers a direct route to the desired product with high atom economy. Another avenue being explored is the palladium-catalyzed dehydrogenation of 3-(dimethylcarbamoyl)propanoic acid. nih.govresearchgate.net This method represents a powerful tool for the introduction of unsaturation into saturated carbonyl systems. Recent advancements in palladium catalysis, including the development of novel ligand systems, are expected to enhance the efficiency and selectivity of this transformation. nih.gov

Furthermore, the reaction of maleic anhydride (B1165640) with dimethylamine presents a straightforward and atom-economical route to this compound. Research in this area is likely to focus on optimizing reaction conditions to favor the formation of the desired isomer and to develop catalytic methods that can operate under mild, environmentally benign conditions. The use of microwave-assisted organic synthesis is also being investigated to accelerate reaction times and improve yields. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Direct Aminocarbonylation | Transition metal catalysis | High atom economy, directness |

| Palladium-Catalyzed Dehydrogenation | C-H activation | Avoids pre-functionalization |

| Reaction of Maleic Anhydride | Atom-economical | Readily available starting materials |

| Microwave-Assisted Synthesis | Energy-efficient | Reduced reaction times, higher yields |

Exploration of New Chemical Transformations

The presence of multiple functional groups—a carboxylic acid, an amide, and an activated carbon-carbon double bond—makes this compound a versatile substrate for a variety of chemical transformations. Future research will likely focus on exploiting this reactivity to synthesize novel and complex molecular architectures.

The electron-deficient nature of the double bond makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com The exploration of asymmetric Michael additions, catalyzed by chiral organocatalysts or metal complexes, will be a significant area of research. chemrxiv.org This will provide access to a wide range of chiral building blocks that are valuable in medicinal chemistry and natural product synthesis. Nucleophiles such as thiols, amines, and stabilized carbanions are expected to add readily to the β-position of the double bond. chemrxiv.org

The double bond also makes the molecule a suitable dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, providing access to a variety of cyclic and heterocyclic scaffolds. uchicago.edunih.govorganic-chemistry.orgyoutube.com The derivatization of the carboxylic acid and amide functionalities will also be a focus of future work. For instance, the conversion of the carboxylic acid to an acid chloride or an activated ester would allow for the introduction of a wide range of substituents through reaction with various nucleophiles. Similarly, the amide group could be modified or used to direct further reactions on the molecule.

Advanced Materials Science Applications

The unique combination of a hydrophilic amide group and a reactive polymerizable double bond makes this compound and its derivatives attractive monomers for the synthesis of advanced functional polymers. lew.rofujifilm.comchemicalbook.com A significant area of emerging research is the development of novel hydrogels. mdpi.comnih.govmdpi.comresearchgate.net

By copolymerizing this compound with other functional monomers, it is possible to create hydrogels with tailored properties, such as stimuli-responsiveness (e.g., to pH or temperature), high water absorption capacity, and specific mechanical strengths. mdpi.comnih.govmdpi.commdpi.com These materials have potential applications in areas such as drug delivery, tissue engineering, and as superabsorbents. The incorporation of the carboxylic acid functionality can impart pH-sensitivity to the resulting hydrogels, allowing for the controlled release of encapsulated therapeutic agents in response to changes in the local pH environment.

Furthermore, polymers derived from this compound could find use as coatings, adhesives, and flocculants in water treatment. chemicalbook.comresearchgate.net The ability to tune the properties of these polymers by copolymerization and post-polymerization modification will be a key driver of future research in this area.

| Application Area | Polymer Type | Key Properties |

| Drug Delivery | Stimuli-responsive hydrogels | pH- and temperature-sensitivity |

| Tissue Engineering | Biocompatible hydrogels | Tunable mechanical properties |

| Water Treatment | Flocculants, adsorbents | High charge density, water solubility |

| Coatings and Adhesives | Functional polymers | Adhesion, durability |

Theoretical Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is expected to play a crucial role in understanding and predicting the reactivity and selectivity of this compound. researchgate.netdntb.gov.ua Theoretical studies can provide valuable insights into the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals. This information is critical for rationalizing its behavior in various chemical reactions.

For example, DFT calculations can be used to model the transition states of Michael addition reactions, helping to explain the observed regioselectivity and stereoselectivity. researchgate.netrsc.org By comparing the activation energies for different reaction pathways, researchers can predict the most likely outcome of a reaction and design catalysts that favor the formation of a specific product. nih.gov

Theoretical studies can also be used to investigate the mechanism of cycloaddition reactions involving this compound, providing a deeper understanding of the factors that control the stereochemical outcome. Furthermore, computational modeling can aid in the design of new polymers with desired properties by predicting the effects of monomer structure on the final material characteristics.

Potential as a Building Block in Advanced Organic Synthesis

The multifunctional nature of this compound makes it a valuable synthon, or building block, for the construction of more complex molecules. wikipedia.org Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions opens up numerous possibilities for its use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The α,β-unsaturated carbonyl moiety is a common feature in many biologically active natural products. The use of this compound as a starting material could provide a convergent and efficient route to these complex targets. For instance, the product of a Michael addition to the double bond could be further elaborated through reactions at the carboxylic acid and amide functionalities.

Moreover, the molecule can be used in the synthesis of a variety of heterocyclic compounds. For example, reaction with bifunctional nucleophiles could lead to the formation of pyrimidines, pyridines, and other important heterocyclic systems. The development of tandem reaction sequences, where multiple transformations occur in a single pot, will be a key area of future research to maximize the synthetic utility of this versatile building block.

Q & A

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges of the carbamoyl group) and solvation models. Molecular dynamics simulations (≥100 ns) can capture conformational flexibility missed in static docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.